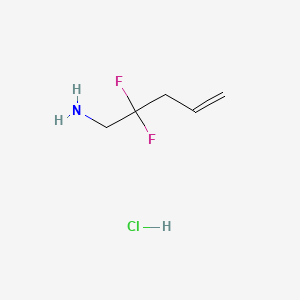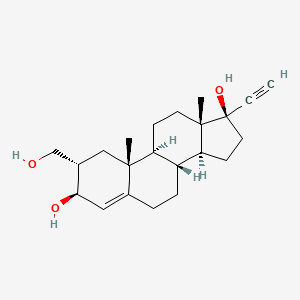
3-Hydroxy 2alpha-Hydroxymethyl Ethisterone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy 2alpha-Hydroxymethyl Ethisterone is a synthetic steroid compound with the molecular formula C22H32O3 and a molecular weight of 344.488 g/mol . It is a derivative of ethisterone, a progestogen hormone, and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy 2alpha-Hydroxymethyl Ethisterone typically involves the hydroxylation of ethisterone. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired hydroxylation at the 3 and 2alpha positions. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production methods for this compound involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods are designed to be cost-effective and efficient, often involving continuous flow processes and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy 2alpha-Hydroxymethyl Ethisterone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different hydroxylated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like tosyl chloride. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound, which can be used for further research and development .
Aplicaciones Científicas De Investigación
3-Hydroxy 2alpha-Hydroxymethyl Ethisterone is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: In studies related to steroid metabolism and hormone regulation.
Medicine: As a potential therapeutic agent in hormone replacement therapy and contraceptive research.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy 2alpha-Hydroxymethyl Ethisterone involves its interaction with specific molecular targets, such as steroid hormone receptors. It exerts its effects by binding to these receptors and modulating their activity, leading to changes in gene expression and cellular function. The pathways involved include the regulation of reproductive and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Hydroxy 2alpha-Hydroxymethyl Ethisterone include:
Ethisterone: The parent compound, used as a progestogen hormone.
Danazol: A derivative with similar steroidal structure and used in the treatment of endometriosis.
Norethisterone: Another progestogen with similar applications in hormone therapy.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and development, particularly in the study of steroid hormone mechanisms and the development of new therapeutic agents .
Propiedades
Fórmula molecular |
C22H32O3 |
|---|---|
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
(2S,3R,8R,9S,10R,13S,14S,17R)-17-ethynyl-2-(hydroxymethyl)-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C22H32O3/c1-4-22(25)10-8-18-16-6-5-15-11-19(24)14(13-23)12-20(15,2)17(16)7-9-21(18,22)3/h1,11,14,16-19,23-25H,5-10,12-13H2,2-3H3/t14-,16+,17-,18-,19+,20-,21-,22-/m0/s1 |
Clave InChI |
HKRVZAYGLAPNSH-IQUWVXILSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C[C@H]([C@@H](C[C@]34C)CO)O |
SMILES canónico |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(C(CC34C)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


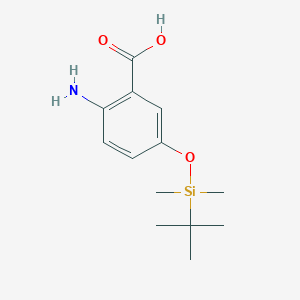
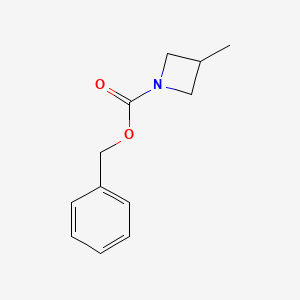
![methyl[(1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B13452351.png)

![3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B13452366.png)
![Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate](/img/structure/B13452374.png)
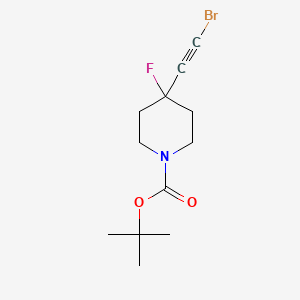
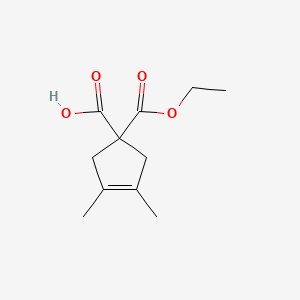
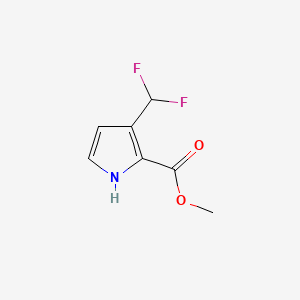
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13452392.png)
![1-{4-[(2,4-Dichlorophenyl)methyl]phenyl}methanamine hydrochloride](/img/structure/B13452395.png)
![(2R)-2-[(2R)-2-aminopent-4-ynamido]propanoic acid hydrochloride](/img/structure/B13452401.png)
